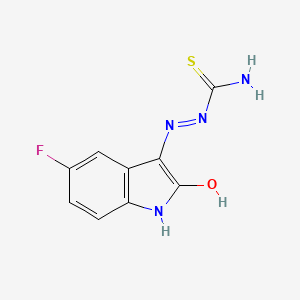

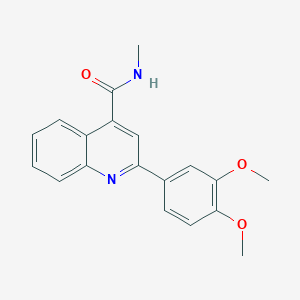

![molecular formula C21H21N3O3 B5578903 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxadiazoles and their derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis of these compounds involves various strategies, including the cyclization of hydrazides and the reaction with carboxylic acids or their derivatives.

Synthesis Analysis

The synthesis of oxadiazole derivatives often starts from readily available acids or hydrazides. A common approach involves the cyclization of hydrazides with acyl chlorides or esters in the presence of dehydrating agents to form 1,3,4-oxadiazoles. For example, derivatives have been synthesized using phosphonomethylhydrazide with N-acylated imidates, yielding compounds after the elimination of ethanamide (Harizi, 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds is commonly performed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. Studies on similar compounds have shown the crystal structure to be stabilized by various interactions, including hydrogen bonds and π-π interactions (Sagar et al., 2018).

Chemical Reactions and Properties

Oxadiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions, depending on the substituents present on the ring. These reactions are crucial for modifying the chemical structure and thus the biological activity of the compounds.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development into therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for the compound's biological activity and pharmacokinetic profile. For instance, the presence of the oxadiazole ring contributes to the compound's electron-withdrawing capacity, affecting its reactivity with biological targets.

References

- Harizi, A. (2006). Synthese Originale de 5-Aryl (ou 5-benzyl)-2[(1-Diethoxyphosphonyl)methyl]-1,3,4-oxadiazoles par Action du Phosphonomethylhydrazide sur les Imidates N-Acyles. Phosphorus, Sulfur, and Silicon and the Related Elements, 181, 2377 - 2385. Link to source.

- Sagar, B. K., Yathirajan, H., Rathore, R., & Glidewell, C. (2018). Four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides: order versus disorder, and similar molecular conformations but different modes of supramolecular aggregation, with a new disordered refinement of 2-amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Crystallographica. Section C, Structural Chemistry, 74 Pt 1, 45-53. Link to source.

Applications De Recherche Scientifique

Anticancer Potential Research on similar compounds, such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, has shown significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were found to exhibit moderate to excellent activity, suggesting the potential therapeutic relevance of 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide in cancer treatment, given the structural similarities within this chemical class (B. Ravinaik et al., 2021).

Antiplasmodial Activity Another relevant application comes from the antiplasmodial activity observed in acyl derivatives of furazanes, which shares a similar interest in exploring the biological activities of oxadiazole compounds. These derivatives demonstrated promising activities against Plasmodium falciparum strains, highlighting the potential of 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide in malaria treatment due to the commonality of the oxadiazole moiety (Theresa Hermann et al., 2021).

Antidiabetic Screening The oxadiazole derivatives have also been evaluated for their antidiabetic properties through in vitro screenings. Specifically, dihydropyrimidine derivatives featuring the oxadiazole ring have shown promise in inhibiting α-amylase, an enzyme implicated in the breakdown of carbohydrates and subsequent blood sugar regulation. This suggests potential research avenues for 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide in the context of diabetes management (J. Lalpara et al., 2021).

Herbicidal Activities Research into the herbicidal activities of oxadiazoles, such as the study on 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles, reveals that these compounds can offer effective solutions for weed control. Given the structural relevance, 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide could be explored for its potential herbicidal properties, providing a novel approach to agricultural pest management (W. Bao, 2008).

Propriétés

IUPAC Name |

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-14-6-4-7-15(12-14)19-23-21(27-24-19)18-10-3-2-9-17(18)20(25)22-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWKDYJNWUIKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)

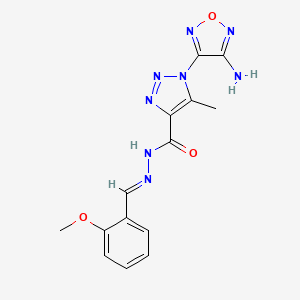

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

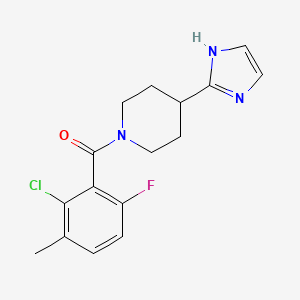

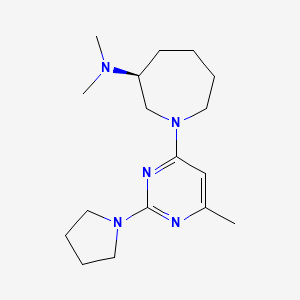

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

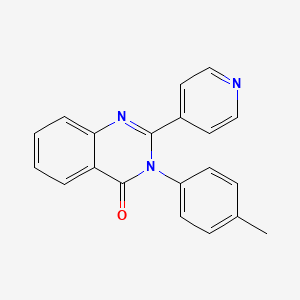

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)